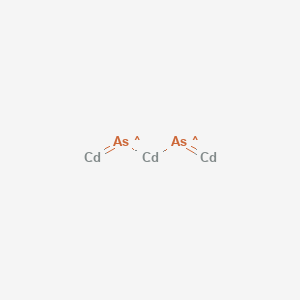![molecular formula C9H12ClNO2S B082407 2-[(2-Aminoethyl)thio]benzoic acid hydrochloride CAS No. 14943-94-3](/img/structure/B82407.png)
2-[(2-Aminoethyl)thio]benzoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-[(2-Aminoethyl)thio]benzoic acid hydrochloride involves multiple steps, including the use of azo-benzoic acids and their precursors. Techniques such as NMR, UV-VIS, and IR spectroscopy are employed for characterization, with the molecular structures and geometries often optimized using density functional theory methods (Baul, Das, Chandra, Mitra, & Pyke, 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray diffraction, IR, UV-Vis spectroscopy, and computational methods. These studies reveal the geometry, intra-, and inter-molecular interactions, aiding in understanding the structural foundations of 2-[(2-Aminoethyl)thio]benzoic acid hydrochloride and similar molecules (Yıldırım, Paşaoǧlu, Odabaşoğlu, Odabaşoğlu, & Yıldırım, 2015).
Chemical Reactions and Properties
Chemical reactions involving 2-[(2-Aminoethyl)thio]benzoic acid hydrochloride derivatives include various synthesis reactions, highlighting the compound's reactivity and potential for forming complex structures. These studies showcase the compound's versatility in forming different chemical bonds and structures (Standridge & Swigor, 1991).
Physical Properties Analysis
The physical properties of compounds similar to 2-[(2-Aminoethyl)thio]benzoic acid hydrochloride, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various solvents and conditions. These properties are typically determined using techniques like differential scanning calorimetry and X-ray powder diffraction (Oruganti, Pallepogu, & Trivedi, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and the formation of specific products or intermediates, are fundamental aspects of research involving 2-[(2-Aminoethyl)thio]benzoic acid hydrochloride. Studies focus on understanding these properties through various chemical reactions and synthesizing new compounds (Sahi, Bhardwaj, & Paul, 2014).
Wissenschaftliche Forschungsanwendungen
1. Synthesis of 2,3-Disubstituted Thiazolidin-4-Ones and Hexahydroquinolines
- Application Summary : Urea–benzoic acid was applied as a heterogeneous dual acidic and hydrogen bonding catalyst for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines .
- Methods of Application : The urea–benzoic acid was used for the functionalization of silica coated magnetic nanoparticles. The resulting structure was applied as a catalyst under mild and green reaction conditions .
- Results or Outcomes : The desired products were obtained with relatively good yields. The catalyst was recovered and reused for four successive runs without significant reduction in yield of the model reaction .
2. Antimicrobial Activity of 2-Amino Benzoic Acid Derivatives
- Application Summary : A series of 2-amino benzoic acid derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram positive, Gram negative bacterial and fungal strains .
- Methods of Application : The 2-amino benzoic acid derivatives were synthesized and their antimicrobial activity was evaluated using standard microbiological techniques .
- Results or Outcomes : The synthesized compounds were found to be bacteriostatic and fungistatic in action. QSAR studies indicated that multi-target model was effective in describing the antimicrobial activity .
3. Synthetic 2-Aminothiazole-Based Compounds
- Application Summary : The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things .
- Methods of Application : Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .
- Results or Outcomes : The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial and anti-inflammatory activities) .
4. Synthesis of Novel Urea–Benzoic Acid Functionalized Magnetic Nanoparticles
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Eigenschaften
IUPAC Name |
2-(2-aminoethylsulfanyl)benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c10-5-6-13-8-4-2-1-3-7(8)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLXIRXGIYQOAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Aminoethyl)thio]benzoic acid hydrochloride | |
CAS RN |
14943-94-3 |
Source


|
| Record name | NSC173136 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(2-aminoethyl)sulfanyl]benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














